Product packaging for Lenalidomide-acetamido-O-PEG2-C2-amine HCl(Cat. No.:CAS No. 2380273-94-7)

Lenalidomide-acetamido-O-PEG2-C2-amine HCl

Cat. No.: B2644471
CAS No.: 2380273-94-7
M. Wt: 484.93
InChI Key: RZMIYVIEXKFXDM-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Biology Tool and Advanced Lenalidomide (B1683929) Derivative

Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a specialized chemical compound designed for use as a research tool in the field of chemical biology. It is an advanced derivative of lenalidomide, a well-known immunomodulatory drug. researchgate.netnih.gov This compound is not intended for direct therapeutic use but serves as a crucial building block for the synthesis of larger, more complex molecules used in targeted protein degradation (TPD). tenovapharma.com

Structurally, the molecule incorporates three key features:

A Lenalidomide Moiety : This part of the molecule functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.commedchemexpress.com

A PEGylated Linker : The acetamido-O-PEG2-C2 portion is a flexible polyethylene (B3416737) glycol (PEG) linker, which is a common component in the design of bifunctional molecules. tenovapharma.com

A Terminal Amine Group (HCl salt) : The amine group provides a reactive site for chemists to attach a ligand for a specific protein of interest, enabling the creation of customized chemical probes. tenovapharma.com

The development of such advanced lenalidomide derivatives is a key strategy in TPD research. repec.orgnih.gov By modifying the core lenalidomide structure, researchers can create versatile tools for constructing proteolysis-targeting chimeras (PROTACs) to study and induce the degradation of specific proteins. researchgate.netnih.govresearchgate.net

ComponentFunction in Chemical Biology
Lenalidomide Core E3 Ligase Ligand (recruits Cereblon)
PEG Linker Provides spatial separation and flexibility
Amine Terminus Reactive handle for conjugation to a target ligand

Overview of Targeted Protein Degradation (TPD) Modalities: PROTACs and Molecular Glues

Targeted protein degradation (TPD) has emerged as a powerful therapeutic and research modality that eliminates disease-causing proteins rather than just inhibiting their function. nih.govresearchgate.net This is primarily achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). nih.govmolecularcloud.org Two major strategies dominate the TPD field: PROTACs and molecular glues. nih.govresearchgate.netnih.gov

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules engineered to induce the degradation of a target protein. nih.gov They consist of two distinct ligands connected by a chemical linker. molecularcloud.orgemolecules.com One ligand binds to the protein of interest (POI), while the other binds to an E3 ubiquitin ligase. researchgate.net This dual binding brings the target protein and the E3 ligase into close proximity, forming a ternary complex. researchgate.netfrontiersin.org This proximity triggers the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. molecularcloud.orgfrontiersin.org A key advantage of PROTACs is their ability to target proteins previously considered "undruggable" by conventional small molecule inhibitors. molecularcloud.orgnih.gov

Molecular Glues are smaller molecules that function by inducing or stabilizing the interaction between an E3 ligase and a target protein, effectively "gluing" them together. nih.govemolecules.com Unlike PROTACs, which are rationally designed with distinct binding moieties, the discovery of molecular glues has often been serendipitous. researchgate.net These compounds typically bind to the E3 ligase and modify its surface, creating a new recognition site for a "neosubstrate" protein that would not normally be targeted for degradation. nih.govnih.gov Lenalidomide and its parent compound, thalidomide, are classic examples of molecular glues that redirect the activity of the Cereblon E3 ligase. researchgate.netmedchemexpress.comrepec.org

FeaturePROTACsMolecular Glues
Structure Heterobifunctional (POI ligand + Linker + E3 ligand) molecularcloud.orgTypically smaller, monovalent molecules nih.gov
Mechanism Induce proximity between POI and E3 ligase frontiersin.orgInduce or stabilize POI-E3 ligase interaction emolecules.com
Design Rational, modular design researchgate.netOften discovered serendipitously researchgate.net
Interaction Binds independently to POI and E3 ligase nih.govBinds to one protein to recruit the other nih.gov

Significance of Cereblon (CRBN) E3 Ligase Ligands in TPD Design

The design of effective TPD agents relies on a limited number of well-characterized E3 ligases that can be successfully hijacked. nih.gov Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) is one of the most widely exploited for TPD applications. biorxiv.orgwisc.edunih.gov

CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. frontiersin.orggosset.ai Its significance in TPD stems from the availability of potent, well-characterized small molecule ligands: the immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide (B1683931). medchemexpress.comnih.gov These ligands bind directly to CRBN, and this interaction can be harnessed in two ways:

As molecular glues, they alter CRBN's substrate specificity to induce the degradation of neosubstrates like the transcription factors IKZF1 and IKZF3. medchemexpress.comfrontiersin.orgscispace.com

As the E3 ligase-recruiting moiety in PROTACs, they serve as a reliable "handle" to bring the entire CRL4-CRBN machinery into proximity with a desired target protein. biorxiv.orgwisc.edu

Lenalidomide-based ligands are frequently used in PROTAC design due to their favorable pharmacological properties and well-understood binding mechanism with CRBN. wisc.edunih.gov The development of derivatives like this compound provides researchers with ready-to-use chemical tools to construct novel PROTACs that specifically recruit the CRBN E3 ligase for targeted protein degradation studies. tenovapharma.com

E3 LigaseCommon LigandsRole in TPD
Cereblon (CRBN) Thalidomide, Lenalidomide, Pomalidomide medchemexpress.comwisc.eduWidely used in PROTACs and molecular glues biorxiv.orgnih.gov
von Hippel-Lindau (VHL) VHL-1, VH032 wisc.edunih.govA primary E3 ligase used in PROTAC development nih.gov
MDM2 Nutlin, Idasanutlin nih.govEarly E3 ligase used for PROTACs nih.gov
cIAP Bestatin derivatives wisc.edunih.govUsed in specific PROTAC applications

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29ClN4O7 B2644471 Lenalidomide-acetamido-O-PEG2-C2-amine HCl CAS No. 2380273-94-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.ClH/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28;/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMIYVIEXKFXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of Lenalidomide Conjugates

Synthetic Methodologies for Lenalidomide (B1683929) and Analogous Derivatives

The synthesis of lenalidomide and its analogues is a well-established process in medicinal chemistry, typically involving multi-step sequences. A common route to lenalidomide begins with the preparation of a nitro-substituted isoindolinone precursor. For instance, methyl 2-halomethyl-3-nitrobenzoate can be reacted with ɑ-aminoglutarimide hydrochloride to form 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione google.com. The crucial final step is the reduction of the nitro group to a primary amine, yielding lenalidomide. This reduction is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) google.com. Alternative methods for this reduction have also been developed to improve yield and purity researchgate.netnih.gov.

Once the core lenalidomide structure is obtained, it can be derivatized to introduce linkers for conjugation. The 4-amino group on the isoindolinone ring is a common site for modification. Selective derivatization at this position can be achieved through reactions with various electrophilic linkers, such as those containing iodo or bromo groups, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) researchgate.netnih.gov. Alternatively, linkers possessing a carboxylic acid can be coupled to the 4-amino group via standard amide bond formation protocols nih.gov. The synthesis of oxetane analogs of lenalidomide has also been explored to potentially improve metabolic stability and alter in vivo properties acs.org.

The synthesis of "Lenalidomide-acetamido-O-PEG2-C2-amine HCl" would follow these general principles. It involves the initial synthesis of the lenalidomide core, followed by the attachment of the acetamido-O-PEG2-C2-amine linker to the 4-amino position of the isoindolinone ring. This is typically achieved by reacting lenalidomide with a pre-formed linker that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily couples with the primary amine of lenalidomide nih.gov.

Design Principles of Heterobifunctional Molecules Incorporating Lenalidomide Moieties

The overarching goal in designing these molecules is to induce the formation of a stable ternary complex between the target protein, the heterobifunctional molecule, and the E3 ligase precisepeg.comaxispharm.com. The stability and geometry of this complex are paramount for the efficient transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome mdpi.comnih.gov. Lenalidomide-based conjugates are a cornerstone of this technology due to their well-characterized interaction with the CRBN E3 ligase figshare.comnih.govbiorxiv.org.

Role of the Lenalidomide Warhead as a Defined E3 Ligase Binder

Lenalidomide and its parent compound, thalidomide, exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex nih.govoup.comresearchgate.net. This binding event remodels the substrate-binding surface of CRBN, leading to the recruitment and subsequent ubiquitination and degradation of specific proteins known as neosubstrates, such as the transcription factors IKZF1 and IKZF3 nih.gov.

In the context of heterobifunctional degraders, the lenalidomide moiety is not intended to degrade its natural neosubstrates but rather to act as a handle to recruit the CRBN E3 ligase to a new protein of interest, as determined by the warhead on the other end of the molecule mdpi.comnih.govoup.com. The high affinity and well-defined binding mode of lenalidomide to CRBN make it an effective and widely used E3 ligase ligand in the design of PROTACs biorxiv.org. The addition of a linker and a target-binding warhead to the lenalidomide scaffold does not typically abrogate its ability to recruit CRBN nih.gov.

Polyethylene (B3416737) Glycol (PEG) Linker Design and Functionalization

PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules precisepeg.com. Their flexibility, stemming from the free rotation around the C-O bonds, provides the necessary conformational freedom for the molecule to adopt an optimal orientation for ternary complex formation arxiv.orgmusechem.com. The length of the PEG linker is also easily tunable by incorporating a specific number of ethylene glycol units, allowing for systematic optimization of the distance between the target protein and the E3 ligase nih.gov. "this compound" incorporates a short PEG linker with two ethylene glycol units (PEG2).

The length of the linker has a profound impact on the efficacy of a PROTAC. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex arxiv.org. Conversely, an overly long linker might result in an unproductive ternary complex where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination arxiv.org. Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair, and even small changes in length can dramatically affect degradation efficiency nih.govrsc.org. For example, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal for promoting ER degradation nih.govrsc.org.

The conformational flexibility of the linker is also a key factor. Flexible linkers, such as those based on PEG or alkyl chains, can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex arxiv.orgmusechem.com. However, excessive flexibility can be entropically unfavorable. Therefore, a balance between flexibility and rigidity is often sought. Some designs incorporate rigid elements, such as aromatic rings or alkynes, into the linker to pre-organize the molecule into a bioactive conformation and improve the stability of the ternary complex precisepeg.com. The PEG2 linker in "this compound" provides a degree of controlled flexibility.

Linker TypeCommon Lengths (atoms)Key CharacteristicsImpact on Ternary Complex
Alkyl Chains2-12Hydrophobic, flexibleProvides conformational freedom
PEG Chains3-20+Hydrophilic, flexible, tunableImproves solubility and allows for spatial optimization precisepeg.com
Rigid Linkers (e.g., Alkynes, Aromatics)VariableConformationally restrictedCan pre-organize the molecule and enhance binding precisepeg.com

The "this compound" molecule is terminated with a primary amine, which serves as a versatile functional handle for conjugation to a wide array of target-binding warheads axispharm.comresearchgate.net. Primary amines are nucleophilic and can readily react with various electrophilic functional groups on a warhead or a warhead-linker conjugate nih.govaxispharm.com.

Common conjugation chemistries involving primary amines include:

Amide bond formation: The terminal amine can be coupled with a carboxylic acid on the target-binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt). This is one of the most robust and widely used methods for PROTAC synthesis researchgate.net.

Reaction with NHS esters: N-hydroxysuccinimide esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions nih.govaxispharm.com.

Reductive amination: The amine can react with an aldehyde or ketone on the warhead to form an imine, which is then reduced to a stable amine linkage .

This versatility allows for the facile generation of libraries of PROTACs with different target-binding moieties, which is crucial for the empirical optimization of these molecules .

Amine-Reactive Group on WarheadResulting LinkageKey Features
Carboxylic Acid (+ coupling agent)AmideHighly stable and common
N-Hydroxysuccinimide (NHS) EsterAmideEfficient reaction at neutral to slightly basic pH nih.govaxispharm.com
Aldehyde/KetoneSecondary/Tertiary AmineFormed via reductive amination
IsothiocyanateThioureaStable linkage
Sulfonyl ChlorideSulfonamideVery stable linkage

Strategic Site of Linker Attachment on the Lenalidomide Scaffold

The point of attachment of the linker to the E3 ligase ligand is a critical design parameter that can significantly influence the stability and efficacy of the resulting PROTAC nih.gov. For lenalidomide, the linker is most commonly attached at the 4-amino position of the isoindolinone ring. This position is solvent-exposed in the CRBN-lenalidomide complex, making it an ideal exit vector for the linker without disrupting the key interactions required for binding to CRBN nih.gov.

Analytical Techniques for Academic Synthesis and Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of novel molecules like this compound. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC) experiments are utilized to confirm the presence of all constituent parts and their connectivity.

¹H NMR provides information on the chemical environment of protons. The spectrum is expected to show characteristic signals for the aromatic protons of the isoindolinone ring system of lenalidomide, the distinct resonances of the piperidine-2,6-dione moiety, and the methylene protons of the PEG linker. biorxiv.orgresearchgate.net The presence of the acetamido group would be confirmed by a singlet corresponding to the methyl protons and a signal for the amide proton. Specific downfield shifts of protons adjacent to newly formed amide bonds confirm successful conjugation.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.netdrugbank.com This technique is crucial for confirming the presence of carbonyl carbons in the lenalidomide core and the acetamido group, the carbons of the aromatic ring, and the characteristic repeating ether carbons of the PEG linker. researchgate.net

The integration of proton signals in the ¹H NMR spectrum can also provide a quantitative ratio between the different components of the molecule, further verifying the structure.

Table 1: Key Analytical Techniques for Structural Verification

Technique Purpose in Structural Verification Typical Observations and Data
¹H NMR Confirms the presence and connectivity of all proton-bearing fragments (Lenalidomide, PEG, acetamido, etc.). Characteristic chemical shifts (ppm) and coupling constants (Hz) for aromatic, aliphatic, and amide protons. Integral ratios confirm the relative number of protons in each moiety. oregonstate.edu
¹³C NMR Verifies the carbon skeleton of the entire molecule. Signals for carbonyl, aromatic, and aliphatic carbons, including the distinct repeating unit of the PEG linker. researchgate.netdrugbank.com
LC-MS/MS Determines the exact molecular weight and provides fragmentation data to confirm the sequence of linked components. A parent ion peak [M+H]⁺ corresponding to the calculated molecular weight. Product ions from fragmentation confirm the identity of the lenalidomide core and the linker structure. researchgate.netnih.govresearchgate.net

| RP-HPLC | Assesses the purity of the final compound and separates it from starting materials and by-products. | A single major peak indicates high purity. Retention time is characteristic of the compound under specific chromatographic conditions (e.g., C18 column, mobile phase gradient). ijpar.comrjptonline.orgsciensage.info |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized conjugate, providing definitive proof of a successful synthesis. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the confirmation of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is a standard method. nih.govnih.gov The analysis typically looks for the protonated molecular ion [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the lenalidomide moiety to the PEG linker and the subsequent components. researchgate.net For instance, characteristic fragments corresponding to the lenalidomide structure (e.g., m/z 149) can be observed, confirming its presence within the larger molecule. researchgate.netnih.gov

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final product. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, typically with a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile, often with additives such as formic acid. rjptonline.orgsciensage.infogoogle.com The compound is monitored using a UV detector, typically at a wavelength around 210 nm or 242 nm, where the lenalidomide chromophore absorbs. ijpar.comrjptonline.org A highly pure sample will ideally show a single, sharp peak in the chromatogram. This technique effectively separates the final product from any unreacted starting materials or synthesis-related impurities. ijpar.com

By combining the structural details from NMR, the molecular weight confirmation from MS, and the purity assessment from HPLC, a complete and reliable characterization of the synthesized this compound is achieved.

Table 2: Expected ¹H NMR Chemical Shifts for Key Structural Moieties

Structural Moiety Proton Environment Expected Chemical Shift (δ, ppm)
Lenalidomide Aromatic protons (isoindolinone ring) 7.0 - 7.8
Piperidine-2,6-dione CH ~5.1
Piperidine-2,6-dione CH₂ 2.0 - 2.9
Aromatic amine (-NH₂) ~6.5
Linker PEG (-O-CH₂-CH₂-O-) 3.5 - 3.7
Acetamido (-NH-C(=O)-CH₃) ~2.0

Molecular and Cellular Mechanisms of Targeted Protein Degradation by Lenalidomide Derivatives

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment and Interaction

The mechanism of action for lenalidomide (B1683929) and its derivatives is initiated by their specific binding to Cereblon (CRBN). nih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). researchgate.netbiorxiv.org This multi-subunit complex is a key component of the ubiquitin-proteasome system, which tags proteins for degradation. The CRL4^CRBN^ complex is composed of the scaffold protein Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the RING box protein 1 (RBX1 or ROC1). nih.govbiorxiv.org

Lenalidomide derivatives, such as the core of Lenalidomide-acetamido-O-PEG2-C2-amine HCl, bind directly to a specific pocket within CRBN. scielo.org.zanih.gov This binding pocket, sometimes referred to as the "thalidomide-binding pocket," is a hydrophobic cleft defined by three tryptophan residues. nih.gov The glutarimide (B196013) ring of the lenalidomide moiety is accommodated within this pocket, while the phthalimide (B116566) ring remains more exposed to the solvent. biorxiv.orgnih.govnih.gov This interaction does not inhibit the E3 ligase; instead, it allosterically modulates its function, transforming it into a tool for targeted degradation. researchgate.netnih.gov The binding event is the critical first step that enables the ligase to recognize and act upon proteins it would not normally interact with, known as neo-substrates. biorxiv.org

Ternary Complex Formation and Stabilization Dynamics

The binding of a lenalidomide derivative to CRBN induces a conformational change that alters the substrate-binding surface of the protein. researchgate.netnih.gov This modified surface has a high affinity for specific proteins, leading to the formation of a stable ternary complex consisting of the CRBN E3 ligase, the lenalidomide derivative, and a neo-substrate protein. acs.orgnih.gov The lenalidomide molecule acts as a "molecular glue," bridging the E3 ligase and the target protein. nih.govnih.gov

The stability of this ternary complex is crucial for efficient ubiquitination. nih.gov Studies have shown that the lenalidomide molecule plays a direct role in stabilizing the interface between CRBN and the neo-substrate. acs.org For example, in the complex with the neo-substrate Casein Kinase 1α (CK1α), lenalidomide shields intermolecular hydrogen bonds from the surrounding solvent, effectively strengthening these labile interactions and increasing the complex's stability. acs.orgnih.gov The dynamics of this complex are essential; it must be stable enough to allow for the transfer of ubiquitin but also dynamic enough to release the ubiquitinated substrate and engage new targets.

Inducement of Neo-Substrate Recognition

In its native state, the CRL4^CRBN^ complex has its own set of substrate proteins. However, when a lenalidomide derivative is bound, the ligase's substrate specificity is fundamentally altered, enabling it to recognize and bind to a new set of proteins, or "neo-substrates." researchgate.netbiorxiv.orgnih.gov This induced recognition is the cornerstone of the therapeutic action of these molecules. h1.co

Prominent examples of neo-substrates targeted by the lenalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase CK1α. nih.govjst.go.jpnih.gov The degradation of IKZF1 and IKZF3 is central to the anti-myeloma activity of lenalidomide, while the degradation of CK1α is key to its efficacy in treating myelodysplastic syndrome (MDS) with a 5q deletion. nih.govnih.govnih.gov Structural studies reveal that these neo-substrates typically contain a specific structural motif, often a β-hairpin loop with a critical glycine (B1666218) residue, that fits snugly into the newly formed interface created by lenalidomide and CRBN. biorxiv.orgnih.govacs.org

Role of the Lenalidomide Moiety in Modulating CRBN Substrate Specificity

The chemical structure of the lenalidomide moiety is a key determinant of which neo-substrates are recruited to the CRBN complex. researchgate.net While the glutarimide ring is essential for CRBN binding, the solvent-exposed phthalimide ring interacts directly with the neo-substrate. biorxiv.orgnih.gov Consequently, even minor chemical modifications to this part of the molecule can dramatically alter the substrate specificity profile. nih.govresearchgate.netnih.gov

For instance, lenalidomide induces the degradation of CK1α, whereas the related compound pomalidomide (B1683931) does not, a difference attributed to a subtle change on the phthalimide ring. researchgate.netnih.gov Research has demonstrated that modifications at the 6-position of the lenalidomide phthalimide ring are particularly important for controlling neo-substrate selectivity. nih.govresearchgate.net For example, 6-fluoro lenalidomide has been shown to selectively induce the degradation of IKZF1, IKZF3, and CK1α while having reduced activity against other potential neo-substrates. nih.govresearchgate.net This ability to fine-tune substrate specificity through chemical modification is a major area of research, aiming to develop next-generation degraders with improved efficacy and reduced off-target effects. researchgate.netnih.gov

Table 1: Influence of Lenalidomide Moiety Modifications on Neo-Substrate Selectivity

Modification to LenalidomideEffect on Neo-Substrate DegradationReference
Standard LenalidomideInduces degradation of IKZF1, IKZF3, and CK1α. nih.govnih.gov
Pomalidomide (amino group at position 4, carbonyl removed)Induces degradation of IKZF1 and IKZF3, but not CK1α. researchgate.net
6-Fluoro LenalidomideEnhanced selective degradation of IKZF1, IKZF3, and CK1α. nih.gov

This table is for illustrative purposes and based on available research data.

Ubiquitination Pathways and Proteasomal Degradation Cascades

Once the stable ternary complex is formed, the CRL4^CRBN^ E3 ligase is activated to perform its catalytic function. nih.gov The ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. nih.govnih.gov

The ubiquitination cascade is a highly regulated process. The CRL4^CRBN^ complex brings the E2 enzyme and the substrate into close proximity, ensuring efficient and specific ubiquitin transfer. biorxiv.org The activity of cullin-RING ligases is also dependent on a process called neddylation, and inhibiting this process with drugs like MLN4924 can block the degradation of neo-substrates, confirming the involvement of this specific E3 ligase pathway. nih.gov Following polyubiquitination, the neo-substrate is recognized and unfolded by the 26S proteasome, which then proteolytically cleaves it into small peptides, effectively eliminating it from the cell. nih.govnih.gov

Investigating Substrate Selectivity and Specificity of Lenalidomide Derivatives

Determining the full spectrum of proteins degraded by a specific lenalidomide derivative is crucial for understanding its therapeutic effects and potential liabilities. Researchers employ a variety of advanced techniques to investigate substrate selectivity and specificity. Global quantitative proteomics, often using mass spectrometry, is a powerful unbiased method to identify which proteins are depleted in cells upon treatment with a compound. researchgate.net

Biochemical assays, such as AlphaScreen, are used to measure the formation of the ternary complex between CRBN, the lenalidomide derivative, and a potential neo-substrate in a controlled, cell-free environment. nih.govresearchgate.net Furthermore, genetic approaches like CRISPR-Cas9 screens can identify all the components of the cellular machinery required for the drug's activity, confirming the central role of CRBN and other E3 ligase components. nih.gov

These investigations have revealed that different lenalidomide derivatives can have distinct neo-substrate profiles. researchgate.netnih.gov For example, while IKZF1 and IKZF3 are common targets, other proteins like GSPT1 can be selectively degraded by newer generation compounds. nih.gov The ability to engineer derivatives with high selectivity for a desired target (e.g., an oncoprotein) while avoiding the degradation of proteins whose loss could cause toxicity is a primary goal in the development of novel TPD therapies. researchgate.netnih.govresearchgate.net

Table 2: Key Neo-Substrates of Lenalidomide Derivatives and Therapeutic Context

Neo-SubstrateDegraded byTherapeutic RelevanceReference
IKZF1 (Ikaros) Lenalidomide, PomalidomideMultiple Myeloma, 5q-MDS nih.govnih.govjst.go.jp
IKZF3 (Aiolos) Lenalidomide, PomalidomideMultiple Myeloma nih.govnih.govjst.go.jp
CK1α (Casein Kinase 1α) Lenalidomide5q-MDS researchgate.netnih.govnih.gov
SALL4 Thalidomide, LenalidomideImplicated in teratogenicity jst.go.jp
GSPT1 CC-885 (a Lenalidomide analogue)Anti-tumor activity nih.gov

This table summarizes key findings from various studies on neo-substrate identification.

Functional Consequences of Targeted Protein Degradation at the Molecular Level

The selective degradation of neo-substrates has profound and direct functional consequences within the cell, which underpin the therapeutic effects of lenalidomide derivatives. The elimination of a target protein, rather than just the inhibition of one of its functions, can be a more potent and durable therapeutic strategy. nih.govbroadinstitute.org

In multiple myeloma, the degradation of the transcription factors IKZF1 and IKZF3 leads to the downregulation of critical survival factors for myeloma cells, including IRF4 and MYC, ultimately triggering cell death (apoptosis). nih.govjst.go.jp The degradation of these same factors in T-cells has an immunomodulatory effect, enhancing immune responses against tumor cells. drugbank.com

In the context of 5q-MDS, the degradation of CK1α is particularly effective because the cells are already haploinsufficient for the gene encoding this protein due to the chromosomal deletion. nih.govnih.gov Further reducing the protein level pushes the cells over a critical threshold, leading to cell death and allowing healthy blood cells to repopulate the bone marrow. nih.govnih.gov These examples highlight how the targeted degradation of a single protein can have dramatic and specific anti-cancer effects at the molecular and cellular levels.

Structural Biology and Computational Approaches in Lenalidomide Derivative Research

Structural Elucidation of E3 Ligase-Degrader-Target Ternary Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The precise three-dimensional arrangement of the E3 ligase, the degrader molecule, and the target protein, known as the ternary complex, is fundamental to the mechanism of targeted protein degradation. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been indispensable in visualizing these assemblies. nanoimagingservices.com

Crystal structures of CRBN in complex with lenalidomide (B1683929) or its analogs have revealed the specific binding pocket within CRBN. nih.gov Furthermore, structures of complete ternary complexes, such as CRBN-lenalidomide-neomorphic substrate (e.g., CK1α or GSPT1), have elucidated the molecular glue mechanism, showing how the degrader molecule reshapes the surface of CRBN to create a novel binding interface for the target protein. nih.gov These structures highlight key protein-protein interactions (PPIs) that are induced by the small molecule. nih.gov

Technique Contribution to Lenalidomide Derivative Research Example PDB IDs
X-ray Crystallography Provides high-resolution atomic models of binary (CRBN-ligand) and ternary (CRBN-ligand-target) complexes. Elucidates specific molecular interactions and the basis of cooperativity.5FQD (CRBN-lenalidomide-CK1α), 5HXB (CRBN-CC-885-GSPT1)
Cryo-Electron Microscopy (Cryo-EM) Determines the structure of large, flexible complexes like the full CRL4CRBN machinery. Characterizes conformational states of the E3 ligase upon ligand binding.EMD-46645

Molecular Dynamics Simulations and Conformational Analysis of Degradation Complexes

While static structural methods provide invaluable snapshots, ternary degradation complexes are dynamic entities. Molecular dynamics (MD) simulations offer a computational lens to explore the conformational landscape and flexibility of these complexes over time. scielo.org.zaresearchgate.net By simulating the motions of atoms, MD can reveal how a lenalidomide-based degrader influences the dynamic behavior of both the CRBN E3 ligase and the target protein. biorxiv.orgnih.gov

MD simulations have been used to study the stability of lenalidomide within its binding pocket on CRBN, confirming that the complex remains stable in a simulated physiological environment. scielo.org.za For PROTACs, simulations are crucial for assessing the role of the linker—such as the PEG2-C2 moiety in Lenalidomide-acetamido-O-PEG2-C2-amine—in mediating the interaction between the E3 ligase and the target. spacefrontiers.org The linker's length and composition can significantly affect the conformational flexibility of the ternary complex and the relative orientation of the two proteins, which in turn impacts the efficiency of ubiquitin transfer. biorxiv.orgelifesciences.org

Conformational analysis derived from these simulations can identify dominant, low-energy states of the ternary complex that are most likely to be biologically relevant for ubiquitination. acs.orgbiorxiv.org This dynamic perspective is essential, as the formation of a stable ternary complex alone does not guarantee successful degradation; the complex must also adopt a productive conformation that allows for the transfer of ubiquitin to an accessible lysine (B10760008) residue on the target protein. nih.govelifesciences.org

Computational Docking Studies and Binding Site Prediction for Compound Design

Computational docking is a key in silico technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. longdom.org In the context of lenalidomide derivatives, docking studies are employed to predict how these molecules bind to the hydrophobic pocket of CRBN. nih.govresearchgate.net These predictions can help rationalize the binding affinities of different lenalidomide analogs and guide the synthesis of new derivatives with improved CRBN engagement. nih.gov

For PROTAC design, docking is more complex, often involving a multi-step process. First, the target-binding warhead and the E3 ligase ligand are docked to their respective proteins. Then, computational approaches are used to model the entire ternary complex, predicting how the PROTAC will bridge the two proteins. nih.gov This process helps in predicting viable protein-protein interfaces and assessing whether a chosen linker is of appropriate length and flexibility to span the distance between the two binding sites effectively. nih.govresearchgate.net

These predictive models are instrumental in the early stages of degrader design, allowing for the virtual screening of numerous potential PROTAC architectures before committing to chemical synthesis. sysrevpharm.org By predicting binding modes and energies, researchers can prioritize candidates that are most likely to form a stable and productive ternary complex. researchgate.net

Computational Strategies for Rational Degrader Design and Optimization

The rational design of lenalidomide-based degraders is an iterative process that heavily relies on a suite of computational strategies beyond simple docking. nih.gov The overarching goal is to optimize multiple parameters simultaneously, including binary binding affinities, ternary complex stability, and the geometric requirements for efficient ubiquitination. researchgate.net

Computational workflows often begin with the known structures of the target protein and the E3 ligase. nih.gov Using these structures, researchers can employ protein-protein docking algorithms to generate hypothetical ternary complex models. researchgate.net These models can then be used to design linkers that effectively connect the two ligands. The properties of the linker—its length, rigidity, and chemical composition—are critical and can be optimized using computational tools to achieve favorable ternary complex conformations. biorxiv.orgacs.org

More advanced strategies incorporate machine learning and artificial intelligence to predict the degradation efficiency of novel PROTACs based on their structural and chemical features. researchgate.netresearchgate.net By training models on existing data, these approaches can help navigate the vast chemical space of potential degraders more efficiently. biorxiv.orgnih.gov Ultimately, these computational strategies reduce the trial-and-error nature of degrader development, accelerating the journey from initial concept to a potent and selective molecule. sysrevpharm.org

Analysis of Induced Protein-Protein Interactions in Complex Formation

The fundamental mechanism of action for lenalidomide-based degraders is the creation of a novel protein-protein interaction (PPI) interface between CRBN and the target protein. nih.gov Analysis of this induced interface is critical for understanding degrader efficacy and selectivity. researchgate.net Structural and computational methods are used to dissect these interactions at the atomic level.

Crystal structures of ternary complexes reveal the specific amino acid residues from both CRBN and the target protein that form the new binding surface. nih.gov For example, in molecular glue complexes, a key β-hairpin loop on the neosubstrate is often recognized by the lenalidomide-bound CRBN. nih.gov The degrader molecule itself can also form direct contacts with both proteins, acting as a molecular bridge. acs.org

Applications and Methodologies in Chemical Biology Research

Development of Chemical Probes for Target Identification and Validation

The unique structure of Lenalidomide-acetamido-O-PEG2-C2-amine HCl makes it an invaluable building block for the synthesis of chemical probes designed for target identification and validation. By conjugating this E3 ligase-binding moiety to various target-binding ligands, researchers can create a suite of probes to explore the cellular functions of different proteins.

One innovative approach in this area is the development of photoaffinity probes. For instance, researchers have synthesized "photolenalidomide" (pLen), a lenalidomide (B1683929) derivative equipped with a photo-affinity label and an enrichment handle. nih.govbiorxiv.orgacs.orgbiorxiv.orgthieme-connect.com Such probes, when introduced into cells, can bind to their targets. Upon photo-irradiation, the probe forms a covalent bond with its binding partners, allowing for their subsequent isolation and identification through proteomic techniques. nih.govthieme-connect.com This methodology has been successfully used to capture known lenalidomide targets like CRBN and IKZF1 from multiple myeloma cells. nih.govbiorxiv.orgacs.org Furthermore, these probes have led to the discovery of novel, non-degraded binding partners, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i), revealing a broader array of cellular interactions mediated by CRBN ligands. nih.govbiorxiv.orgacs.org

The development of such chemical probes is crucial for validating new drug targets. By creating a PROTAC that specifically degrades a target protein, researchers can observe the direct consequences of that protein's removal from the cellular environment, thereby validating its role in disease pathways. The modular nature of this compound facilitates the rapid synthesis of various probes to test different hypotheses.

Probe TypeKey FeaturesApplicationExample Target Identified
Photoaffinity Probe (e.g., photolenalidomide)Contains a photo-reactive group (e.g., diazirine) and an enrichment handle (e.g., alkyne). thieme-connect.comCovalent labeling and identification of direct binding partners and complex members in cells. nih.goveIF3i nih.govbiorxiv.orgacs.org
Biotinylated ProbeConjugated to biotin (B1667282) for streptavidin-based pulldown assays.Confirmation of target engagement and exploration of protein-protein interactions.p300/CBP nih.gov

Utility in Exploring E3 Ligase Biology and Substrate Recognition Mechanisms

Lenalidomide and its derivatives are central to the study of CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase. nih.govoup.comnih.gov this compound serves as a critical tool for dissecting the intricacies of CRBN's function and its recognition of "neosubstrates," proteins that are targeted for degradation only in the presence of the small molecule. oup.comnih.govnih.gov

By systematically varying the protein-of-interest ligand attached to the this compound core, researchers can investigate how the geometry and nature of the resulting PROTAC influence the formation of a stable ternary complex (POI-PROTAC-CRBN). acs.org This exploration provides insights into the structural requirements for productive ubiquitination and subsequent degradation.

Moreover, modifications to the lenalidomide moiety itself can dramatically alter substrate selectivity. nih.govresearchgate.net For example, studies have shown that modifications at the 6-position of the lenalidomide core can lead to selective degradation of specific neosubstrates like IKZF1, IKZF3, and CK1α, which are implicated in certain cancers. nih.govresearchgate.net This highlights the potential to fine-tune the activity of CRBN-based degraders to achieve more precise therapeutic effects and avoid off-target toxicities. The use of building blocks like this compound is fundamental to these structure-activity relationship (SAR) studies. nih.gov

High-Throughput Screening Methodologies for the Discovery of Novel Degraders

The discovery of new and effective protein degraders often requires the screening of large libraries of compounds. strath.ac.uk this compound is a key component in the parallel synthesis of PROTAC libraries, where a single POI ligand can be coupled with a variety of E3 ligase ligands and linkers to generate a diverse set of candidate degraders. nih.govnih.gov

Several high-throughput screening (HTS) assays have been developed to rapidly assess the efficacy of these libraries. nih.gov These methods are essential for moving beyond empirical, one-by-one synthesis and testing.

Cell-Based Degradation Assays: Modern screening platforms often employ reporter systems to measure protein levels in live cells. For example, the HiBiT and NanoBRET systems use bioluminescence to quantify the degradation of a tagged protein of interest in real-time, allowing for rapid determination of degradation potency (DC50) and maximal degradation (Dmax). nih.govnih.gov These assays are amenable to 96-well or 384-well formats, making them suitable for HTS. lifesensors.com

Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques, such as data-independent acquisition (DIA), enable the global and unbiased quantification of thousands of proteins in cells treated with a degrader. thermofisher.com This approach not only confirms the degradation of the intended target but also reveals any off-target effects on the broader proteome. thermofisher.com

Direct-to-Biology Screening: To accelerate the discovery process, researchers have developed methods for nanomole-scale parallel synthesis of PROTACs in formats that allow for direct biological screening of the unpurified reaction mixtures. nih.govchemrxiv.org This significantly reduces the time and resources required for purification and allows for a much faster evaluation of structure-activity relationships. nih.gov

Screening MethodologyPrincipleKey AdvantagesThroughput
HiBiT/NanoBRET AssaysBioluminescence-based detection of a tagged protein of interest in live cells. nih.govReal-time, quantitative measurement of protein degradation. nih.govHigh (96- or 384-well plates)
High-Throughput Western Blotting (Simple Western)Automated, capillary-based immunoassay for protein quantification. bio-techne.comproteinsimple.jpProvides quantitative data on protein size and abundance with high reproducibility. proteinsimple.jpbio-techne.comMedium to High
Mass Spectrometry Proteomics (DIA)Global, unbiased quantification of cellular proteins. thermofisher.comProvides on-target and off-target degradation information across the proteome. thermofisher.comMedium
Direct-to-Biology Synthesis and ScreeningScreening of unpurified PROTAC reaction mixtures directly in cellular assays. nih.govRapid and resource-efficient exploration of SAR. nih.govchemrxiv.orgHigh

Application in Studying Protein Functional Dynamics and Allosteric Modulation

PROTACs synthesized from this compound are powerful tools for studying the functional dynamics of proteins. Unlike traditional inhibitors that only block a protein's active site, degraders eliminate the entire protein scaffold, thereby removing all of its functions, including scaffolding and allosteric regulation. This allows for a more complete understanding of a protein's role in cellular networks.

The formation of the ternary complex is a key event in PROTAC-mediated degradation and is itself a subject of intense study. acs.org The binding of the PROTAC to both the POI and the E3 ligase can induce conformational changes in both proteins, a form of allosteric modulation. The stability of this ternary complex is often influenced by cooperative interactions between the POI and the E3 ligase, which can be positive or negative. nih.gov Understanding these dynamics is crucial for designing efficient degraders. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the kinetics and thermodynamics of ternary complex formation, providing insights into the cooperativity and stability of these interactions. acs.orgnih.gov

By using a degrader to rapidly deplete a specific protein, researchers can observe the immediate downstream effects on signaling pathways and cellular processes. This "chemical knockdown" approach offers temporal control that is often difficult to achieve with genetic methods like RNAi or CRISPR.

In Vitro and Cellular Assays for Mechanistic Investigations of Protein Degradation

A variety of in vitro and cellular assays are employed to investigate the mechanism of action of PROTACs constructed from this compound. These assays dissect the entire degradation process, from initial binding events to the final removal of the target protein. nih.govtandfonline.com

Binding and Ternary Complex Formation Assays: In vitro techniques are used to confirm that the PROTAC can bind to both the target protein and the E3 ligase and facilitate their interaction. Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly used to measure binary binding affinities and ternary complex formation. nih.govnih.govtandfonline.com Native mass spectrometry can also directly observe the formation of the ternary complex in vitro. nih.govtandfonline.com

Ubiquitination Assays: To confirm that the ternary complex is functional, in vitro ubiquitination assays are performed. These assays combine the POI, the PROTAC, CRBN, and other components of the ubiquitination machinery (E1, E2, ubiquitin, ATP) to demonstrate that the POI is ubiquitinated in a PROTAC-dependent manner. lifesensors.combio-techne.com The resulting polyubiquitinated protein can be detected by western blot.

Cellular Degradation Assays: The most common method to confirm protein degradation in cells is the western blot, which measures the decrease in the target protein's steady-state level after treatment with the degrader. bio-techne.comnih.gov Automated and quantitative western blot systems, such as Simple Western, have increased the throughput and reproducibility of this method, allowing for the accurate determination of DC50 values. bio-techne.comproteinsimple.jp

Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) or NanoBRET target engagement assays can confirm that the PROTAC is binding to its intended target and the E3 ligase within the complex environment of a living cell. reactionbiology.com

Assay TypeParameter MeasuredTechnique(s)Information Gained
Binary & Ternary Complex FormationBinding affinity (KD), kinetics (kon/koff), cooperativitySPR, ITC, FP, TR-FRET, Native MS nih.govnih.govConfirms molecular interactions required for degradation.
In Vitro UbiquitinationPolyubiquitination of the target proteinWestern Blot for ubiquitin chainsDemonstrates functional recruitment of the ubiquitination machinery. lifesensors.com
Cellular Protein DegradationDecrease in target protein levels (DC50, Dmax)Western Blot, Simple Western, Mass Spectrometry, HiBiT/NanoBRET nih.govbio-techne.comproteinsimple.jpQuantifies the primary outcome of PROTAC activity in a cellular context.
Cellular Target EngagementBinding of the PROTAC to its targets in live cellsCETSA, NanoBRET reactionbiology.comConfirms the PROTAC reaches and binds its targets in a physiological setting.

Advanced Research Directions and Future Perspectives in Tpd Chemistry

Evolution of E3 Ligase Modulators and Development of Novel Ligand Scaffolds

The landscape of TPD has been dominated by recruiters for a limited number of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). Lenalidomide (B1683929), an immunomodulatory drug, gained prominence as a molecular glue that modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. strath.ac.uk This understanding spurred the development of lenalidomide-based ligands for use in PROTACs.

Lenalidomide-acetamido-O-PEG2-C2-amine HCl represents an evolution in the design of these CRBN-recruiting moieties. It incorporates the core lenalidomide scaffold, ensuring high-affinity binding to CRBN, but is further functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal amine group. tocris.com This pre-functionalization is a key advancement, as it provides a readily available chemical handle for conjugation to a wide array of target protein ligands. The development of such modular building blocks has significantly streamlined the synthesis of PROTAC libraries, facilitating the exploration of structure-activity relationships. nih.gov

Strategies for Enhancing Neo-Substrate Selectivity and On-Target Degradation

A significant challenge in the development of lenalidomide-based PROTACs is the potential for off-target degradation of endogenous CRBN neo-substrates, which can lead to unintended pharmacological effects. nih.govarxiv.orgnih.govelifesciences.org Researchers are actively pursuing strategies to enhance the selectivity of these degraders for the intended protein of interest.

One promising approach involves modifications to the lenalidomide core. Studies have shown that substitutions at specific positions on the phthalimide (B116566) ring of lenalidomide can alter its neo-substrate recognition profile. nih.govarxiv.orgnih.govelifesciences.org For instance, modifications at the 6-position of lenalidomide have been demonstrated to be crucial for controlling neo-substrate selectivity, leading to the selective degradation of therapeutic targets while sparing others. nih.govarxiv.orgnih.govelifesciences.org While this compound itself does not feature such a modification, its versatile linker allows for its conjugation to target protein binders that can impart additional selectivity through cooperative binding to the ternary complex.

The composition and length of the linker, such as the PEG2 moiety in this compound, also play a critical role in determining the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov This geometry, in turn, influences the efficiency and selectivity of ubiquitination and subsequent degradation. The systematic variation of linker length and composition is a key strategy for optimizing on-target degradation and minimizing off-target effects. nih.gov

Expansion of Targeted Protein Degradation Modalities Beyond CRBN Ligands

While CRBN has been a workhorse in the TPD field, there is a growing effort to expand the repertoire of utilized E3 ligases. researchgate.netaxispharm.com This is driven by the desire to overcome potential resistance mechanisms to CRBN-based degraders and to exploit the tissue-specific expression patterns of other E3 ligases. The human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for the development of novel TPD modalities. axispharm.com

The principles learned from the development of CRBN-based building blocks like this compound are being applied to the discovery and functionalization of ligands for other E3 ligases. These efforts include the identification of novel small-molecule binders for E3 ligases such as MDM2 and IAPs. axispharm.com The modular nature of PROTACs, exemplified by the structure of this compound, allows for the facile substitution of the E3 ligase ligand, enabling the rapid generation of new degraders that can be tested for their efficacy in recruiting alternative E3 ligases.

Integration of Advanced Chemical Synthesis with High-Resolution Biological Evaluation

The development of potent and selective protein degraders requires a close integration of advanced chemical synthesis and high-resolution biological evaluation. The synthesis of PROTAC libraries based on building blocks like this compound is becoming increasingly sophisticated, with the advent of high-throughput and combinatorial approaches. strath.ac.ukchemrxiv.org These methods allow for the rapid generation of a diverse range of PROTACs with varying linkers and target protein binders, which can then be subjected to rigorous biological testing. strath.ac.uk

High-resolution biological evaluation techniques are essential for understanding the mechanism of action of these molecules. Techniques such as cryo-electron microscopy (cryo-EM) are being used to solve the structures of PROTAC-induced ternary complexes, providing unprecedented insights into the molecular interactions that drive protein degradation. arvinas.comresearchgate.netnih.govresearchgate.netrsc.org This structural information is invaluable for the rational design of next-generation degraders with improved properties.

Furthermore, computational modeling and machine learning are emerging as powerful tools for predicting the degradation activity of PROTACs and for guiding their design. nih.govarxiv.orgnih.govelifesciences.orgresearchgate.net These in silico methods can help to prioritize synthetic efforts and to identify promising candidates for further experimental validation. The combination of high-throughput synthesis, high-resolution structural biology, and predictive modeling is accelerating the discovery and development of novel protein degraders.

Development of Next-Generation Molecular Glues and PROTAC Architectures

The field of TPD is continuously evolving, with the development of next-generation molecular glues and novel PROTAC architectures. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target. nih.govresearchgate.netbiorxiv.orgnih.govnih.gov While the discovery of molecular glues has historically been serendipitous, there is a growing effort to rationally design these molecules. The insights gained from studying the mechanism of action of lenalidomide are informing these efforts.

Q & A

Q. How does the PEG2 spacer in this compound influence PROTAC ternary complex formation?

  • Methodological Answer : Use surface plasmon resonance (SPR) or ITC to measure binding affinity between the PROTAC, CRBN, and target protein (e.g., IKZF1). Compare with shorter (PEG1) or longer (PEG3) linkers. Molecular dynamics simulations can predict optimal linker flexibility for ternary complex stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.